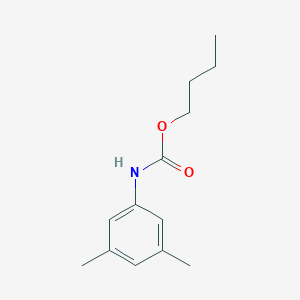

butyl (3,5-dimethylphenyl)carbamate

Overview

Description

“Butyl (3,5-dimethylphenyl)carbamate” is a chemical compound . It is a derivative of carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Synthesis Analysis

The synthesis of “Butyl (3,5-dimethylphenyl)carbamate” involves carbonate aminolysis and isocyanate chemistry . The process includes oxycarbonylation with phenyl chloroformate, carbamoylation with 3,5-dimethylphenyl isocyanate, and subsequent aminolysis of the previously introduced reactive carbonate moiety .Molecular Structure Analysis

The molecular structure of “Butyl (3,5-dimethylphenyl)carbamate” contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The chemical reactions involving “Butyl (3,5-dimethylphenyl)carbamate” include palladium-catalyzed cross-coupling reactions with various aryl halides . It has also been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of “Butyl (3,5-dimethylphenyl)carbamate” include a molecular weight of 165.19 g/mol, a topological polar surface area of 52.3 Ų, and a complexity of 160 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Chiral Stationary Phases in Chromatography

- Application in High-Performance Liquid Chromatography (HPLC) : Butyl (3,5-dimethylphenyl) carbamate and its derivatives are used as chiral stationary phases (CSPs) in HPLC. These CSPs demonstrate high chiral recognition abilities, making them suitable for enantioseparation of racemic compounds. The CSPs based on 3,5-dimethylphenyl carbamate can be used under various chromatographic conditions, including those with organic solvents, to resolve chiral compounds that are poorly soluble in conventional mobile phases (Francotte & Huynh, 2022); (Yamamoto, Hayashi, & Okamoto, 2003).

Analysis of Pharmaceutical Products

- Resolution of Drug Enantiomers : Cellulose tris (3,5-dimethylphenyl carbamate), as a CSP, has been successfully used for the separation and analysis of various drug racemates, including β-adrenoceptor antagonists. This application highlights its potential in the pharmaceutical industry for ensuring the enantiomeric purity of drugs (Aboul‐Enein, 1993).

Enantioselective Adsorption and Transfer

- Adsorption and Trans-Membrane Transfer of Propranolol Enantiomers : Cellulose derivatives such as cellulose tris(3,5-dimethylphenyl carbamate) have been evaluated for their ability to adsorb propranolol enantiomers differentially, demonstrating potential in enantioselective retardation during transmembrane transfer. This application suggests a methodology for administering single enantiomers in pharmaceutical preparations (Heard & Suedee, 1996).

Mechanism of Action

properties

IUPAC Name |

butyl N-(3,5-dimethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-5-6-16-13(15)14-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYPHHPDSBACIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide](/img/structure/B3752252.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B3752259.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B3752279.png)

![3-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acrylamide](/img/structure/B3752284.png)

![1-(3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone](/img/structure/B3752297.png)

![ethyl 3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3752304.png)

![5-[(3-phenyl-2-propyn-1-yl)thio]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B3752308.png)

![[(3,5-di-tert-butyl-4-hydroxybenzyl)oxy]acetic acid](/img/structure/B3752316.png)

![propyl 4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3752318.png)

![methyl 2-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752342.png)

![ethyl 3-[(butoxycarbonyl)amino]benzoate](/img/structure/B3752345.png)